1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one
Description
1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one is a substituted propanone derivative featuring a pyridine ring with methoxy (-OCH₃) and methyl (-CH₃) groups at the 6- and 5-positions, respectively. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. This compound is of interest in pharmaceutical and chemical research due to its structural similarity to bioactive cathinones and flavoring agents .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(6-methoxy-5-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C10H13NO2/c1-4-9(12)8-5-7(2)10(13-3)11-6-8/h5-6H,4H2,1-3H3 |
InChI Key |
SXFKVTPRAIAGHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=C1)C)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxy-5-methylpyridin-3-ylmethanol with a suitable oxidizing agent to form the corresponding aldehyde, which is then subjected to a Grignard reaction with propan-1-one . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon . Major products formed from these reactions include the corresponding alcohols, acids, and substituted derivatives .
Scientific Research Applications
1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may act as an inhibitor or activator, depending on the target and the context of the study . Pathways involved in its mechanism of action include signal transduction, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one with analogous compounds:
Electronic and Physicochemical Properties
- Polarity : The target compound’s pyridine ring confers higher polarity compared to phenyl-based analogs like mephedrone or Neroli ketone. This enhances solubility in polar solvents but may reduce blood-brain barrier penetration .
- Aromaticity vs. Non-Aromaticity: Neroli ketone’s cyclohexene system lacks aromaticity, making it less planar and more volatile, suitable for fragrance applications .
Biological Activity
1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one, a compound with a pyridine ring and a propanone functional group, has garnered interest in various fields including medicinal chemistry and biochemistry. This article explores the biological activities of this compound, its mechanisms of action, and its potential therapeutic applications.
The molecular formula of 1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one is , with a molecular weight of approximately 179.22 g/mol. Its structure features a methoxy group at the 6-position and a methyl group at the 5-position of the pyridine ring, contributing to its unique chemical behavior.
The biological activity of 1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of specific molecular pathways, although detailed mechanisms remain to be fully elucidated .
Antioxidant Activity
Research indicates that compounds similar to 1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .
Antimicrobial Activity
Studies have shown that derivatives of pyridine compounds can exhibit antimicrobial effects. The compound's structural features may enhance its efficacy against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .
Neuroprotective Effects
The potential neuroprotective effects of this compound are also noteworthy. Given its structural similarities to known neuroprotective agents, ongoing research aims to determine its effectiveness in models of neurodegeneration .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Properties | Demonstrated significant reduction in reactive oxygen species (ROS) in vitro. |
| Study B | Antimicrobial Efficacy | Showed inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Neuroprotection | Indicated potential protective effects on neuronal cells against oxidative damage. |
Applications in Medicinal Chemistry
1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-one serves as a valuable building block in synthesizing more complex organic molecules and heterocyclic compounds. Its derivatives are being investigated for their potential as therapeutic agents targeting specific enzymes or receptors involved in disease processes .
Q & A
Advanced Research Question
- HPLC-DAD : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to resolve unreacted pyridine precursors.
- GC-MS : Identifies volatile byproducts (e.g., methyl ketones) with a DB-5MS column (30 m × 0.25 mm).
- LC-QTOF-MS : Detects trace impurities (<0.1%) via high-resolution fragmentation patterns .
How can computational methods predict the compound’s biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) for binding affinity. The carbonyl group shows affinity for serine proteases.
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl) with anti-inflammatory activity.
- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (LogP = 1.8) and CYP2D6 inhibition .
What contradictions exist in reported biological activities, and how can they be resolved?
Advanced Research Question
Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:
- Strain variability : Test across standardized strains (e.g., ATCC 25922 for E. coli).
- Solubility limits : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts.
- Assay conditions : Standardize broth microdilution (CLSI guidelines) for MIC comparisons .
What are the stability profiles under varying pH and temperature conditions?
Advanced Research Question
- pH stability : Degrades in acidic conditions (pH < 3) via keto-enol tautomerism. Stable at pH 5–8.
- Thermal stability : Decomposes above 150°C (TGA data). Store at ≤25°C for long-term stability.
- Photodegradation : UV exposure (254 nm) induces ring-opening; use amber glassware .
How can enantiomeric purity be assessed if chiral centers are introduced?
Advanced Research Question
- Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to resolve enantiomers.
- Circular dichroism (CD) : Monitor Cotton effects at 220–250 nm for optical activity confirmation.
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis .
What environmental precautions are necessary for disposal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
